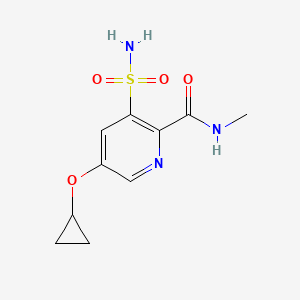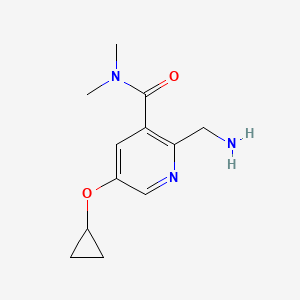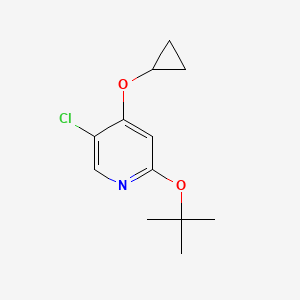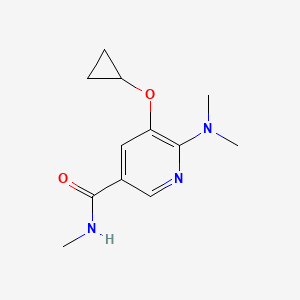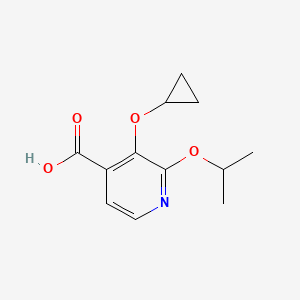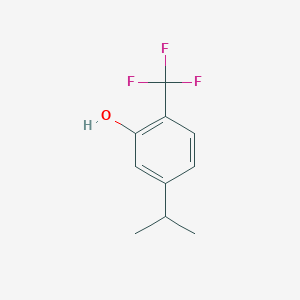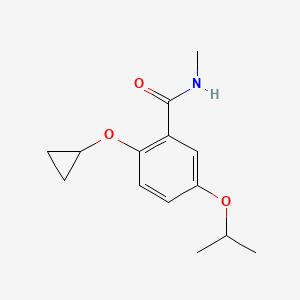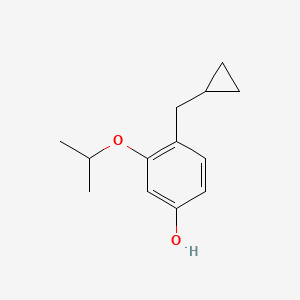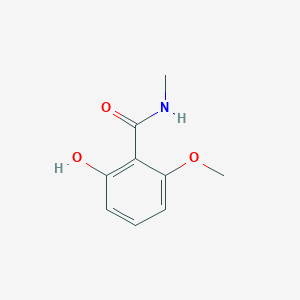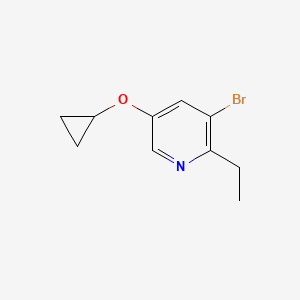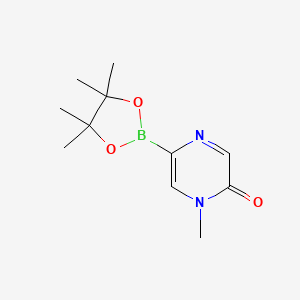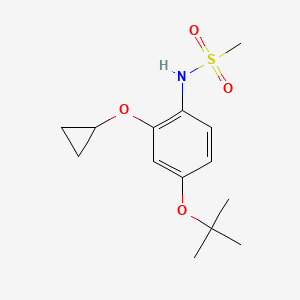![molecular formula C9H12N2O2 B14837965 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone typically involves the reaction of 2-aminoethylamine with 4-hydroxy-2-pyridinecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reaction to form the final product. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce amino alcohols.
Applications De Recherche Scientifique
1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Aminoethylpyridine: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2-pyridinecarboxaldehyde: Similar structure but lacks the aminoethyl group.
Pyridoxine (Vitamin B6): Contains a pyridine ring with different substituents.
Uniqueness: 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone is unique due to the presence of both aminoethyl and hydroxyl groups on the pyridine ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
4-acetyl-6-(2-aminoethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)7-4-8(2-3-10)11-9(13)5-7/h4-5H,2-3,10H2,1H3,(H,11,13) |
Clé InChI |
FQYMSHOEZJXUNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)NC(=C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



